molecular formula C19H23NO6 B11015665 (2S)-2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-3-methylbutanoic acid

(2S)-2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-3-methylbutanoic acid

Cat. No.: B11015665
M. Wt: 361.4 g/mol
InChI Key: QQTMBJGUWXTVJY-INSVYWFGSA-N
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Description

(2S)-2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-3-methylbutanoic acid is a complex organic compound that features a chromenone moiety linked to a butanoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-3-methylbutanoic acid typically involves multiple steps:

    Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Linking the Chromenone to the Butanoic Acid Derivative: This step may involve esterification or amidation reactions, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Functionalization: The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenone moiety can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chromenone ring or the butanoic acid side chain.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions may include the use of strong bases or acids, and solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand or catalyst in various organic reactions.

Biology

    Biological Probes: The compound could be used as a probe to study biological processes, particularly those involving chromenone derivatives.

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.

Medicine

    Drug Development: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where chromenone derivatives are known to be effective.

    Diagnostics: It could be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry

    Material Science: The compound may be used in the development of new materials with unique properties, such as fluorescence or conductivity.

    Agriculture: It could be used as a pesticide or herbicide, leveraging its biological activity.

Mechanism of Action

The mechanism of action of (2S)-2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-3-methylbutanoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The chromenone moiety may play a key role in binding to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structure, which combines a chromenone moiety with a butanoic acid derivative. This unique combination may confer distinct biological and chemical properties, making it valuable for various applications.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

(2S)-2-[2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]-3-methylbutanoic acid

InChI

InChI=1S/C19H23NO6/c1-9(2)16(18(22)23)20-17(21)12(5)25-13-6-7-14-10(3)11(4)19(24)26-15(14)8-13/h6-9,12,16H,1-5H3,(H,20,21)(H,22,23)/t12?,16-/m0/s1

InChI Key

QQTMBJGUWXTVJY-INSVYWFGSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](C(C)C)C(=O)O)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C(C)C)C(=O)O)C

Origin of Product

United States

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